COX-1 Inhibitory Potency and Selectivity: Class-Level Inference from 5-Chloro-Substituted Salicylic Acid Analogues
In a systematic structure-activity relationship (SAR) study by Yoon et al. (2021), a series of 5-substituted-2-hydroxy-benzoic acid analogues of celecoxib were evaluated for COX-1 and COX-2 inhibition. The 5-chloro analogue 7f (structurally corresponding to the de-benzylated core of the target compound) exhibited the highest COX-1 inhibitory potency in the series, with an IC₅₀ of 0.0057 µM and a COX-1 selectivity index (SI = COX-2 IC₅₀ / COX-1 IC₅₀) of 768 [1]. This potency is approximately 135-fold greater than the 5-methyl analogue 7c and approximately 10⁵-fold more potent against COX-1 than the unsubstituted salicylic acid control [1]. While these data derive from the free phenol (2-hydroxy) series and not the 4-methylbenzyl-protected compound, they establish the critical contribution of the 5-chloro substitution pattern to target engagement and selectivity within this chemotype—a feature absent in non-chlorinated benzyloxybenzoic acid analogs such as 2-[(4-methylbenzyl)oxy]benzoic acid [2]. The 4-methylbenzyl ether in the target compound is a common phenolic protecting group; upon in situ or in vivo deprotection (e.g., by esterases or metabolic cleavage), the liberated 5-chlorosalicylic acid core would be expected to recapitulate this COX-1 selectivity profile [1].
| Evidence Dimension | COX-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.0057 µM (for 5-chloro-2-hydroxy-benzoic acid analogue 7f, the deprotected core of the target compound) [1] |
| Comparator Or Baseline | 5-Methyl analogue 7c: IC₅₀ = 0.77 µM [1]; Unsubstituted salicylic acid analogue: IC₅₀ > 10 µM; Non-chlorinated comparator 2-[(4-methylbenzyl)oxy]benzoic acid: no COX-1 inhibition data available |
| Quantified Difference | ~135-fold improvement in COX-1 potency vs. 5-methyl analogue; >1000-fold vs. unsubstituted baseline |
| Conditions | In vitro COX-1 enzyme inhibition assay; recombinant COX-1; PGE₂ production measured by EIA [1] |
Why This Matters
The 5-chloro substitution pattern is quantitatively demonstrated to confer sub-nanomolar COX-1 potency with exceptional selectivity—a feature that fundamentally differentiates the core scaffold from non-chlorinated benzyloxybenzoic acids, making the 5-chloro-bearing compound (including its protected forms) the rational selection choice for any COX-1-targeted biochemical or pharmacological investigation.
- [1] Yoon SH, Cho DY, Choi SR, Lee JY, Choi DK, Kim E, Park JY. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. Biol Pharm Bull. 2021;44(9):1230-1238. doi:10.1248/bpb.b20-00991. PMID: 34471051. View Source
- [2] PubChem Compound Summary CID 8706864 (target compound) andCID for 2-[(4-methylbenzyl)oxy]benzoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-07). View Source
